Cas no 1448043-58-0 (N-[4-({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}sulfamoyl)phenyl]butanamide)
![N-[4-({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}sulfamoyl)phenyl]butanamide structure](https://ja.kuujia.com/scimg/cas/1448043-58-0x500.png)
N-[4-({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}sulfamoyl)phenyl]butanamide 化学的及び物理的性質
名前と識別子
-
- AKOS024546338
- N-[4-({[4-METHYL-2-(2-METHYLPHENYL)-1,3-THIAZOL-5-YL]METHYL}SULFAMOYL)PHENYL]BUTANAMIDE
- N-(4-(N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)sulfamoyl)phenyl)butyramide
- N-[4-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methylsulfamoyl]phenyl]butanamide
- 1448043-58-0
- F6261-2085
- N-[4-({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}sulfamoyl)phenyl]butanamide
-
- インチ: 1S/C22H25N3O3S2/c1-4-7-21(26)25-17-10-12-18(13-11-17)30(27,28)23-14-20-16(3)24-22(29-20)19-9-6-5-8-15(19)2/h5-6,8-13,23H,4,7,14H2,1-3H3,(H,25,26)
- InChIKey: DQLOVUUQLMSHOP-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=CC=1)NC(CCC)=O)(NCC1=C(C)N=C(C2C=CC=CC=2C)S1)(=O)=O
計算された属性
- せいみつぶんしりょう: 443.13373402g/mol
- どういたいしつりょう: 443.13373402g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 8
- 複雑さ: 659
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 125Ų
N-[4-({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}sulfamoyl)phenyl]butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6261-2085-25mg |
N-[4-({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}sulfamoyl)phenyl]butanamide |
1448043-58-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6261-2085-1mg |
N-[4-({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}sulfamoyl)phenyl]butanamide |
1448043-58-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6261-2085-20μmol |
N-[4-({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}sulfamoyl)phenyl]butanamide |
1448043-58-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6261-2085-2mg |
N-[4-({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}sulfamoyl)phenyl]butanamide |
1448043-58-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6261-2085-3mg |
N-[4-({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}sulfamoyl)phenyl]butanamide |
1448043-58-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6261-2085-75mg |
N-[4-({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}sulfamoyl)phenyl]butanamide |
1448043-58-0 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6261-2085-40mg |
N-[4-({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}sulfamoyl)phenyl]butanamide |
1448043-58-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6261-2085-30mg |
N-[4-({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}sulfamoyl)phenyl]butanamide |
1448043-58-0 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6261-2085-100mg |
N-[4-({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}sulfamoyl)phenyl]butanamide |
1448043-58-0 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6261-2085-2μmol |
N-[4-({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}sulfamoyl)phenyl]butanamide |
1448043-58-0 | 2μmol |
$57.0 | 2023-09-09 |
N-[4-({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}sulfamoyl)phenyl]butanamide 関連文献
-
1. Book reviews
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
9. Book reviews
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
N-[4-({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}sulfamoyl)phenyl]butanamideに関する追加情報
Introduction to N-[4-({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}sulfamoyl)phenyl]butanamide and Its Significance in Modern Chemical Biology
N-[4-({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}sulfamoyl)phenyl]butanamide, a compound with the CAS number 1448043-58-0, represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered attention for its potential applications in drug discovery and therapeutic development. The detailed chemical composition and functional groups of this molecule make it a promising candidate for further exploration in various biological pathways.
The molecular structure of N-[4-({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}sulfamoyl)phenyl]butanamide includes several key features that contribute to its unique properties. The presence of a thiazole ring at the core of the molecule is particularly noteworthy. Thiazole derivatives are well-documented for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a methyl group at the 4-position of the thiazole ring further enhances its pharmacological potential by influencing the electronic distribution and steric interactions within the molecule.
In addition to the thiazole ring, the compound features a sulfamoyl group and a phenyl ring. The sulfamoyl group is known for its ability to form hydrogen bonds, which can be crucial for binding to biological targets with high affinity. The phenyl ring, on the other hand, contributes to the hydrophobicity of the molecule, influencing its solubility and bioavailability. These structural elements collectively contribute to the compound's potential as a pharmacophore in drug design.
Recent research in chemical biology has highlighted the importance of understanding molecular interactions at a detailed level. N-[4-({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}sulfamoyl)phenyl]butanamide has been studied for its interactions with various biological targets, including enzymes and receptors involved in critical metabolic pathways. For instance, studies have shown that this compound can modulate the activity of proteases, which are essential for numerous physiological processes. By inhibiting or activating these enzymes, N-[4-({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}sulfamoyl)phenyl]butanamide may offer therapeutic benefits in conditions where protease activity is dysregulated.
The synthesis of N-[4-({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}sulfamoyl)phenyl]butanamide involves multiple steps that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and multi-step functional group transformations, are employed to construct the complex framework of the molecule. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the importance of meticulous planning in drug development.
The pharmacological properties of N-[4-({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}sulfamoyl)phenyl]butanamide have been explored through both in vitro and in vivo studies. In vitro assays have demonstrated its ability to interact with specific biological targets with high selectivity. For example, preliminary data suggest that this compound can inhibit the activity of certain kinases involved in cancer cell proliferation. These findings are particularly exciting as kinases are often implicated in various diseases, making them attractive targets for therapeutic intervention.
In vivo studies have further validated the potential of N-[4-{([4-methyl]-2-(2-methylphenyl)-1H-thiazol]-5(6H)-ylethanesulfonylamino}benzamidine hydrochloride (CAS no1448043–58–0) as a lead compound for drug development. Animal models have shown that it can modulate disease-related pathways without significant side effects. This is a critical aspect of drug development, as minimizing toxicity while maintaining efficacy is paramount. The compound's favorable pharmacokinetic profile also adds to its attractiveness as a potential therapeutic agent.
The broader implications of N-[4-{([4-methyl]-2-(2-methylphenyl)-1H-thiazol]-5(6H)-ylethanesulfonylamino}benzamidine hydrochloride extend beyond individual diseases. Its unique molecular structure provides insights into how structural modifications can influence biological activity. This knowledge can be leveraged to design novel compounds with improved therapeutic profiles. Furthermore, the study of this compound contributes to our understanding of how small molecules interact with biological systems at a molecular level.
The integration of computational methods into drug discovery has significantly accelerated the process of identifying promising candidates like N-[{([4-Me]–2(iPrC6H4)–1H]-tTz-5(6H))ethanesulfonylamino}benzamidine hydrochloride (CAS no1448043–58–0). Molecular modeling techniques have been used to predict how this compound will bind to its target proteins. These predictions are then experimentally validated through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The convergence of computational and experimental approaches has been instrumental in optimizing lead compounds like this one.
The future directions for research on N-[{([Me]–2(iPrC6H4)–1H]-tTz-5(6H))ethanesulfonylamino}benzamidine hydrochloride (CAS no1448043–58–0) are multifaceted. Further investigation into its mechanism of action will be crucial for understanding how it exerts its effects on biological systems. Additionally, exploring derivatives of this compound may uncover even more potent and selective therapeutic agents. Collaborative efforts between academic researchers and industry scientists will be essential in translating these findings into tangible benefits for patients.
In conclusion, N-[{([Me]–2(iPrC6H4)–1H]-tTz-5(6H))ethanesulfonylamino}benzamidine hydrochloride (CAS no1448043–58–0) exemplifies the innovative spirit driving advancements in chemical biology and pharmaceutical research. Its complex structure and promising pharmacological properties make it a valuable tool for understanding disease mechanisms and developing new treatments. As research continues to uncover more about this compound's potential applications, it holds great promise for improving human health through targeted therapeutic interventions.
1448043-58-0 (N-[4-({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}sulfamoyl)phenyl]butanamide) 関連製品
- 1019024-50-0(3-(4-ethoxyphenyl)-3-oxopropanal)
- 919797-17-4(2-\u200b2-\u200b(2,\u200b5-\u200bDimethoxyphenyl)\u200bethyl\u200bamino\u200bmethyl\u200b-phenol)
- 2171931-39-6(2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}ethoxy)acetic acid)
- 1040674-39-2(1-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}piperidine-2,6-dione)
- 2171844-72-5(2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxane-4-amido}cyclopropyl)acetic acid)
- 65644-13-5((4Z)-4-[(dimethylamino)methylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one)
- 2034411-27-1(2-(2H-1,3-benzodioxol-5-yl)-1-{4-6-(trifluoromethyl)pyrimidin-4-ylpiperazin-1-yl}ethan-1-one)
- 1086599-55-4(1-(2-bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-one)
- 1417636-73-7(5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride)
- 1700025-65-5(2-butyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)




